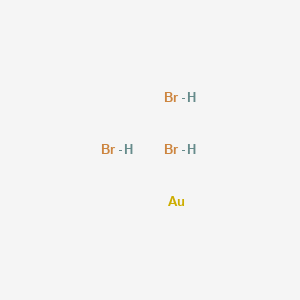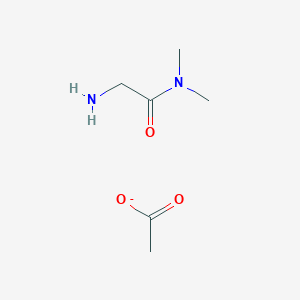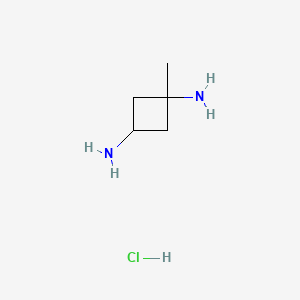
Gold;trihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It primarily exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its use in various chemical reactions and applications, particularly in the field of catalysis.
准备方法
Gold(III) bromide can be synthesized through several methods:
- The most common method involves heating gold and excess liquid bromine at 140°C:
Direct Reaction: 2Au+3Br2→Au2Br6
Another method involves the reaction of gold(III) chloride with hydrobromic acid:Halide-Exchange Reaction: Au2Cl6+6HBr→6HCl+Au2Br6
These methods are utilized both in laboratory settings and industrial production .
化学反应分析
Gold(III) bromide undergoes various types of chemical reactions:
Oxidation and Reduction: As a Lewis acid, gold(III) bromide can accept electrons, making it reactive in oxidation-reduction processes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the reaction with propargylic alcohols, where it acts as an alcohol-activating agent.
Catalytic Reactions: Gold(III) bromide is used as a catalyst in the formation of six-membered cyclic compounds from enynal units and carbonyl compounds.
科学研究应用
Gold(III) bromide has a wide range of applications in scientific research:
作用机制
The mechanism by which gold(III) bromide exerts its effects involves several pathways:
Interaction with Enzymes: Gold(III) complexes interact with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Induction of Cell Death: These complexes can induce cell death through the generation of reactive oxygen species and the activation of the ubiquitin-proteasome system.
相似化合物的比较
Gold(III) bromide can be compared with other gold(III) trihalides such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(III) bromide, it forms dimeric structures but exhibits different coordination around the central gold atom due to the Jahn-Teller effect.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has stronger π-back bonding with fluorine ligands compared to bromine.
Gold(III) bromide is unique in its coordination and reactivity, making it a valuable compound in various chemical and industrial applications.
属性
分子式 |
AuBr3H3 |
|---|---|
分子量 |
439.70 g/mol |
IUPAC 名称 |
gold;trihydrobromide |
InChI |
InChI=1S/Au.3BrH/h;3*1H |
InChI 键 |
KJCSJLXVPHOFJC-UHFFFAOYSA-N |
规范 SMILES |
Br.Br.Br.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)


![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)

![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)

![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)






